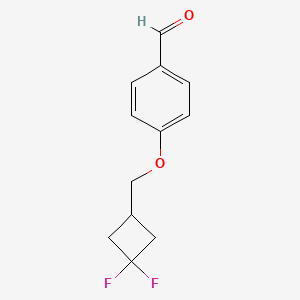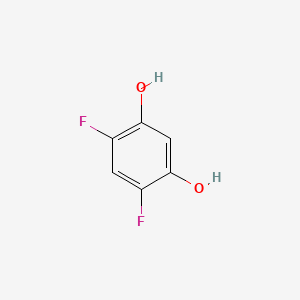
4,6-Difluorobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluorobenzene-1,3-diol is an aromatic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring The molecular formula of this compound is C6H4F2O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Difluorobenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol with a fluorinating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure selective fluorination at the desired positions.
-
Electrophilic Aromatic Substitution: : This method involves the reaction of resorcinol with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to achieve the desired substitution .
-
Diazotization and Fluorination: : Another method involves the diazotization of 4,6-diaminoresorcinol followed by fluorination. The diazotization step involves treating the diamino compound with nitrous acid to form the diazonium salt, which is then reacted with a fluorinating agent to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced fluorinating agents are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-difluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzene-1,3-diol: Similar structure but with fluorine atoms at different positions.
4,6-Dichlorobenzene-1,3-diol: Chlorine atoms instead of fluorine.
4,6-Dibromobenzene-1,3-diol: Bromine atoms instead of fluorine.
Uniqueness
4,6-Difluorobenzene-1,3-diol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. The electronegativity of fluorine also influences the compound’s interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H4F2O2 |
|---|---|
Molecular Weight |
146.09 g/mol |
IUPAC Name |
4,6-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI Key |
OEPHFJHSCASUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
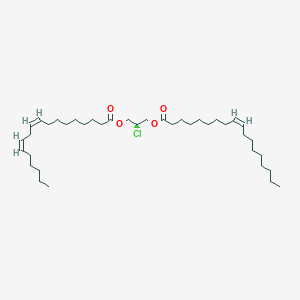
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
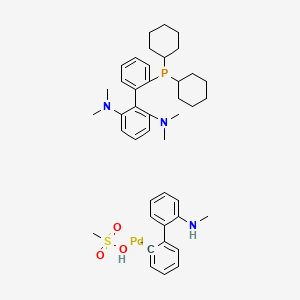
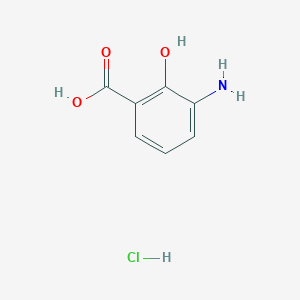
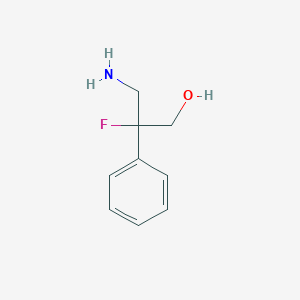
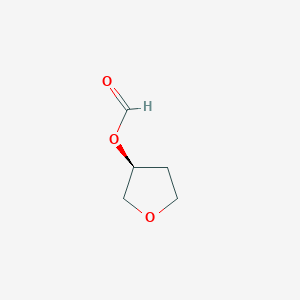
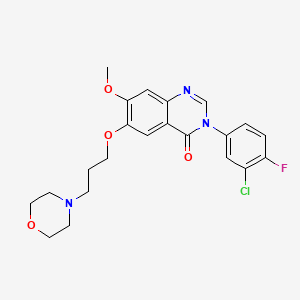
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
